molecular formula C5H6BrN3O2 B6358711 Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1427475-30-6

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6358711
CAS No.: 1427475-30-6
M. Wt: 220.02 g/mol
InChI Key: XYWINGUABFYCKE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C5H6BrN3O2 and a molecular weight of 220.02 g/mol . This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Scientific Research Applications

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, the affected area should be washed off with soap and plenty of water . If ingested, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: New triazole derivatives with different substituents at the bromine position.

    Oxidation and Reduction Reactions: Various oxidation states and functional groups on the triazole ring.

    Ester Hydrolysis: 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylic acid and methanol.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom and the ester group, which confer specific chemical reactivity and biological activity. The bromine atom allows for various substitution reactions, while the ester group provides a site for hydrolysis and further functionalization. These features make the compound a versatile building block in synthetic chemistry and a valuable tool in scientific research.

Properties

IUPAC Name

methyl 5-bromo-1-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-9-4(6)3(7-8-9)5(10)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWINGUABFYCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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